Trichorabdal A
Overview
Description
Trichorabdal A is a natural diterpenoid compound isolated from the Japanese perennial plant Rabdosia trichocarpa. This compound belongs to the ent-kaurane diterpenoid family and has garnered significant attention due to its potent biological activities, particularly its anti-tumor properties .
Mechanism of Action
Target of Action
Trichorabdal A, a diterpenoid compound isolated from Rabdosia trichocarpa , has been found to exhibit potent anti-tumor activity . Its primary target is cancer cells, specifically HeLa cells, against which it shows nanomolar cytotoxicity .
Mode of Action
Its strong in vitro antibacterial activity against helicobacter pylori suggests that it may interact with bacterial cells to inhibit their growth
Biochemical Pathways
Its potent anti-tumor and antibacterial activities suggest that it may interfere with essential cellular processes in cancer and bacterial cells
Result of Action
The molecular and cellular effects of this compound’s action primarily manifest as cytotoxicity against HeLa cells . This suggests that this compound may induce cell death or inhibit cell proliferation in these cells.
Biochemical Analysis
Cellular Effects
Trichorabdal A has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound shows nanomolar cytotoxicity against HeLa cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis developed by Guangxin Liang of Nankai University illustrates the power of radical cyclization for constructing cyclic quaternary centers . The process begins with the deprotonation of β-cyclogeranic acid methyl ester, followed by addition to an aldehyde to form a lactone. Subsequent steps include oxidative dearomatization, selective conjugate addition, and radical cyclization .
Industrial Production Methods: Industrial production of Trichorabdal A is not well-documented, likely due to its complex synthesis and the specificity of its biological activity. The compound is primarily synthesized in research laboratories for scientific studies.
Chemical Reactions Analysis
Types of Reactions: Trichorabdal A undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Involves reagents like thiophenol for selective conjugate addition.
Substitution: Radical cyclization and selective conjugate addition are key steps in the synthesis.
Major Products: The major products formed from these reactions include various intermediates that lead to the final structure of this compound, such as lactones and cyclic quaternary centers .
Scientific Research Applications
Trichorabdal A has diverse applications in scientific research:
Comparison with Similar Compounds
Maoecrystal Z: Another ent-kaurane diterpenoid with a similar level of structural complexity.
Longikaurin E: Shares a common intermediate in its synthesis with Trichorabdal A.
Enmein: Another 6,7-seco-ent-kauranoid with notable biological activities.
Uniqueness: this compound is unique due to its specific structural features, such as the exo-methylene cyclopentanone moiety, which contrasts with the acyclic enal of maoecrystal Z . Its potent anti-tumor activity and complex synthesis further distinguish it from other similar compounds .
Properties
IUPAC Name |
(1S,1'R,5R,6S,7R,9S)-7-hydroxy-2',2'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohexane]-1'-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-11-12-7-13(22)15-19(6-4-5-18(2,3)14(19)9-21)10-25-17(24)20(15,8-12)16(11)23/h9,12-15,22H,1,4-8,10H2,2-3H3/t12-,13-,14-,15+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJKAQHLSSAHOL-HZWIUQJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C=O)COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC[C@@]2([C@@H]1C=O)COC(=O)[C@]34[C@H]2[C@@H](C[C@H](C3)C(=C)C4=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85329-59-5 | |
Record name | Trichorabdal A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085329595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Trichorabdal A?
A1: this compound is a diterpenoid natural product originally isolated from the Isodon trichocarpa plant. [, , ] It belongs to the ent-kaurane diterpenoid family and possesses a unique spirosecokaurene skeleton. []
Q2: What are the known biological activities of this compound?
A2: this compound exhibits potent antitumor activity. It has demonstrated significant activity against Ehrlich ascites carcinoma in mice. [, , , ] Additionally, it displays antibacterial activity, specifically against Helicobacter pylori. [, ]
Q3: What structural features contribute to the antitumor activity of this compound?
A3: Research suggests that two structural motifs contribute to the antitumor activity of this compound and related compounds: the α-methylene cyclopentanone moiety and the spirolactone aldehyde grouping. [, ] The presence of both active sites in the molecule is believed to result in a synergistic increase in antitumor activity. [, ]
Q4: Are there other natural sources of this compound besides Rabdosia trichocarpa?
A4: Yes, this compound has also been isolated from Rabdosia japonica and Isodon irrorata. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C20H24O6. [] Its molecular weight is 360.4 g/mol.
Q6: What spectroscopic data is available for this compound?
A6: While specific spectroscopic data points are not provided in the provided abstracts, its structure has been elucidated using a combination of chemical, spectroscopic (IR, MS, NMR), and X-ray crystallographic methods. [, , , , , ]
Q7: Have there been any total syntheses of this compound?
A7: Yes, the first total synthesis of this compound was achieved relatively recently. [, , , , , ] The synthetic strategies employed highlight the molecule's complex structure and utilize reactions such as palladium-mediated oxidative cyclization to install the key quaternary center and build the bicyclo[3.2.1]octane framework. [, , , ]
Q8: Can you elaborate on the palladium-mediated oxidative cyclization used in the synthesis of this compound?
A8: The palladium-mediated oxidative cyclization is a key step in the synthesis of this compound. It involves the use of a palladium catalyst to promote the formation of a new ring system from a silyl ketene acetal precursor. [, , , ] This reaction is highly diastereoselective and allows for the efficient installation of the challenging bridgehead all-carbon quaternary stereocenter within the bicyclo[3.2.1]octane unit present in this compound. [, , , ]
Q9: Are there any studies exploring the structure-activity relationship (SAR) of this compound?
A9: While specific SAR studies focusing solely on this compound are not mentioned in the provided abstracts, research on related Rabdosia diterpenoids, particularly those with variations in the α-methylene cyclopentanone and spirolactone aldehyde moieties, suggests that these structural features significantly influence antitumor activity. [, ] Further research specifically targeting this compound analogs could provide valuable insights into the impact of structural modifications on its activity, potency, and selectivity.
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